

# Application Notes and Protocols: $^1\text{H}$ and $^{13}\text{C}$ NMR Assignment for Hosenkoside C

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## Compound of Interest

Compound Name: *Hosenkoside C*

Cat. No.: *B10830303*

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This document provides a detailed guide to the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) assignment of **Hosenkoside C**, a baccharane glycoside isolated from the seeds of *Impatiens balsamina*. The information herein is intended to serve as a reference for the structural elucidation and quality control of this natural product.

## Chemical Structure of Hosenkoside C

**Hosenkoside C** is a complex triterpenoid saponin with the molecular formula  $\text{C}_{48}\text{H}_{82}\text{O}_{20}$  and a molecular weight of 979.16 g/mol. Its structure consists of a baccharane-type aglycone linked to sugar moieties. A clear understanding of its three-dimensional structure is crucial for interpreting its NMR spectra.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data Assignment

The complete assignment of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR signals of **Hosenkoside C** is critical for its unambiguous identification and for studying its interactions with biological targets. The following tables summarize the assigned chemical shifts ( $\delta$ ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Note to the user: The following tables are templates. The specific  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts, multiplicities, and coupling constants for **Hosenkoside C** need to be populated from the original research article by Shoji, N., et al. (1994). Hosenkosides A, B, C, D, and E, novel

baccharane glycosides from the seeds of *Impatiens balsamina*. *Tetrahedron*, 50(17), 4973-4986. This data was not available in the public domain search results.

Table 1:  $^1\text{H}$  NMR Data for **Hosenkoside C** (Template) (Solvent, Temperature, and Frequency to be specified based on the original publication)

Position	$\delta$ (ppm)	Multiplicity	J (Hz)	Assignment
Aglycone				
e.g., H-1	e.g., 0.85	e.g., d	e.g., 10.5	
...				
Sugar Moieties				
e.g., H-1'	e.g., 4.50	e.g., d	e.g., 7.8	e.g., Glc-1
...				

Table 2:  $^{13}\text{C}$  NMR Data for **Hosenkoside C** (Template) (Solvent, Temperature, and Frequency to be specified based on the original publication)

Position	$\delta$ (ppm)	Assignment
Aglycone		
e.g., C-1	e.g., 38.5	
...		
Sugar Moieties		
e.g., C-1'	e.g., 105.2	e.g., Glc-1
...		

## Experimental Protocols

The following is a generalized protocol for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Hosenkoside C**, based on standard practices for natural product analysis. The specific

parameters should be adapted from the original publication by Shoji et al. (1994).

### 3.1. Sample Preparation

- Weigh approximately 5-10 mg of purified **Hosenkoside C**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., pyridine-d<sub>5</sub>, methanol-d<sub>4</sub>, or DMSO-d<sub>6</sub>). The choice of solvent should be consistent with the reference data.
- Transfer the solution to a 5 mm NMR tube.

### 3.2. NMR Data Acquisition

- Record all NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher).
- Maintain a constant temperature during data acquisition (e.g., 298 K).
- For <sup>1</sup>H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 s, and a pulse angle of 30-45 degrees.
- For <sup>13</sup>C NMR, acquire a proton-decoupled spectrum. Due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 s) are typically required.
- Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete and unambiguous assignment of all proton and carbon signals.

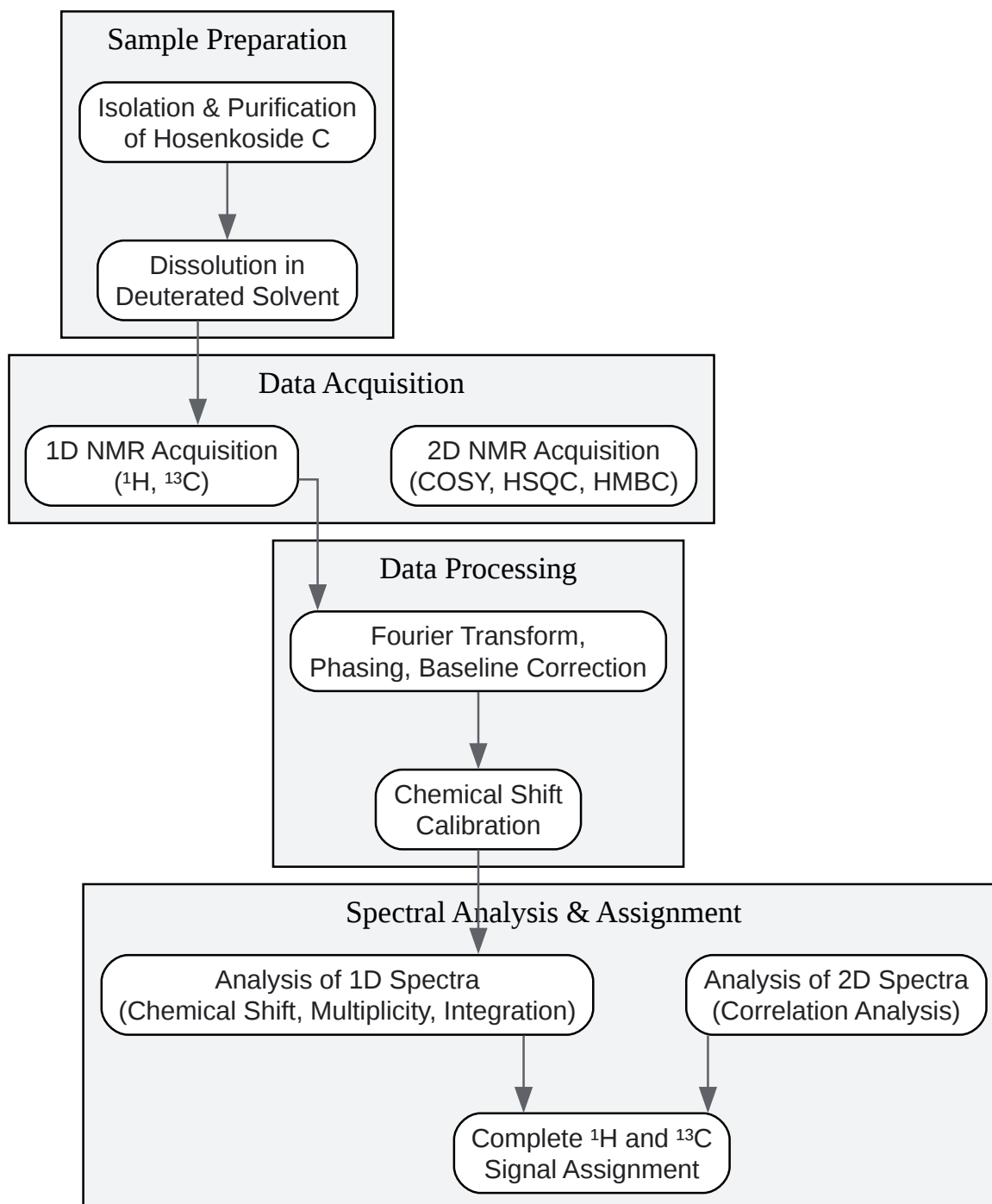
### 3.3. Data Processing and Analysis

- Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin, or similar).

- Apply an exponential window function to improve the signal-to-noise ratio and perform a Fourier transform.
- Phase and baseline correct the resulting spectra.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the  $^1\text{H}$  NMR spectrum to deduce proton-proton connectivity.
- Use the 2D NMR spectra to establish correlations between protons and carbons and to confirm the final assignments.

## Workflow for NMR Assignment of Hosenkoside C

The following diagram illustrates the logical workflow for the complete  $^1\text{H}$  and  $^{13}\text{C}$  NMR assignment of **Hosenkoside C**.



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Workflow for the NMR assignment of **Hosenkoside C**.

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